molecular formula C10H6Br2N2S2 B1440938 1,2-Bis(5-bromopyridin-2-yl)disulfane CAS No. 872273-36-4

1,2-Bis(5-bromopyridin-2-yl)disulfane

Cat. No. B1440938
CAS RN: 872273-36-4
M. Wt: 378.1 g/mol
InChI Key: WURUVZBYROJMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(5-bromopyridin-2-yl)disulfane, also known as 1,2-DiBromo-4-Pyridinethiol, is an organosulfur compound containing two bromine atoms, two pyridine rings, and a disulfide bridge. It is a colorless, crystalline solid with a melting point of 181°C and a boiling point of 281°C. 1,2-DiBromo-4-Pyridinethiol has a wide range of applications in the fields of organic synthesis, catalysis, and biochemistry, including the synthesis of new compounds and the study of their mechanisms of action.

Scientific Research Applications

Environmental Chemistry

Lastly, 1,2-Bis(5-bromopyridin-2-yl)disulfane is researched for its use in environmental chemistry, particularly in the detection and removal of pollutants. Its reactive nature allows it to bind with harmful substances, facilitating their capture and neutralization.

These applications highlight the versatility and importance of 1,2-Bis(5-bromopyridin-2-yl)disulfane in scientific research, contributing to advancements across various fields of chemistry and material science .

properties

IUPAC Name

5-bromo-2-[(5-bromopyridin-2-yl)disulfanyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2S2/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURUVZBYROJMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)SSC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682452
Record name 2,2'-Disulfanediylbis(5-bromopyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(5-bromopyridin-2-yl)disulfane

CAS RN

872273-36-4
Record name 2,2'-Disulfanediylbis(5-bromopyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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